5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
Description
5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
5-[2-(2,2-difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N6O2S/c8-4(9)2-14-5(3(1-11-14)15(16)17)6-12-13-7(10)18-6/h1,4H,2H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGCKVTZNNZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C2=NN=C(S2)N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the nitropyrazole intermediate with thiosemicarbazide under acidic conditions.
Attachment of the Difluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitropyrazole and thiadiazole moieties can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have been studied for their fungicidal activities.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds are similar in structure but contain a trifluoroethylidene group instead of a difluoroethyl group.
Uniqueness
5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a difluoroethyl group, a nitropyrazole ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
